5-methyl-6H-thieno[2,3-b]pyrrole
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Overview
Description
5-methyl-6H-thieno[2,3-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ringThe molecular formula of this compound is C7H7NS, and it has a molecular weight of 137.21 g/mol .
Mechanism of Action
Target of Action
A related compound, 6h-thieno[2,3-b]pyrrole-5-carboxylic acid, has been found in complex with mycobacterium tuberculosis malate synthase , suggesting potential targets could be enzymes in similar biochemical pathways.
Biochemical Pathways
Based on the known target of a related compound , it may be involved in the glyoxylate cycle and other related metabolic pathways in bacteria.
Result of Action
Given its potential role in inhibiting key enzymes in bacterial metabolic pathways , it may lead to the disruption of these pathways and subsequent bacterial growth inhibition.
Biochemical Analysis
Biochemical Properties
For instance, some amides of thieno[2,3-b]pyrrole-5-carboxylic acids have been characterized as inhibitors of glycogen phosphorylase, histone lysine demethylase, D-amino acid oxidase, and the chikungunya virus . They also act as antagonists of histamine H4 receptor and gonadotropin-releasing hormone (GnRH) .
Cellular Effects
Related compounds in the thieno[2,3-b]pyrrole family have been shown to influence cell function . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related thieno[2,3-b]pyrrole compounds have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related thieno[2,3-b]pyrrole compounds have been found to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6H-thieno[2,3-b]pyrrole can be achieved through several methods. One common approach involves the Gewald reaction, which is a one-pot procedure that involves the condensation of ketones with active nitriles such as cyanoacetic esters and sulfur in the presence of an aliphatic amine like morpholine . Another method is the Thorpe-Ziegler cyclization, which involves the intramolecular addition of a deprotonated methylene group onto a cyano group, followed by a 1,3-H shift .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the Gewald reaction and Thorpe-Ziegler cyclization. These methods are scaled up to produce the compound in high yields and purity, suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-methyl-6H-thieno[2,3-b]pyrrole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrrole rings .
Scientific Research Applications
5-methyl-6H-thieno[2,3-b]pyrrole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-6H-thieno[2,3-b]pyrrole include other thieno[2,3-b]pyrrole derivatives, such as:
Thieno[2,3-b]pyrrole-5-carboxylic acid: Known for its biological activities as an enzyme inhibitor.
Thieno[2,3-b]pyrrole-2,4-dicarboxylic acid: Studied for its potential therapeutic applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. The presence of the methyl group at the 5-position of the thiophene ring can influence the compound’s electronic properties and its interactions with molecular targets .
Properties
CAS No. |
1261151-47-6 |
---|---|
Molecular Formula |
C7H7NS |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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